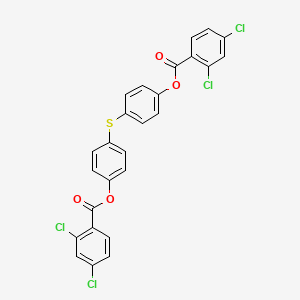

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

Descripción general

Descripción

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a chemical compound with the molecular formula C26H14Cl4O4S and a molecular weight of 564.27 g/mol . It is characterized by the presence of two 2,4-dichlorobenzoate groups attached to a thiobis(4,1-phenylene) backbone. This compound is typically a white to yellow solid and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves the reaction of 4-mercaptophenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4-dichlorobenzoyl groups.

Oxidation and Reduction: The thiobis(4,1-phenylene) backbone can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while oxidation and reduction can modify the thiobis(4,1-phenylene) backbone .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is characterized by its unique molecular structure, which includes two 2,4-dichlorobenzoate groups linked by a thiobis(4,1-phenylene) moiety. This structure imparts significant chemical stability and reactivity that can be harnessed in various applications.

Polymer Chemistry

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is utilized as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Table 1: Properties of Polymers with Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| UV Resistance | Moderate to High |

Case Study : Research has demonstrated that polymers synthesized with this compound exhibit improved heat resistance compared to traditional polymers. This makes them suitable for applications in high-temperature environments such as automotive and aerospace industries.

Photochemical Applications

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) has shown promise in photochemical applications due to its ability to absorb UV light and undergo photochemical reactions.

Table 2: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 300-350 nm |

| Quantum Yield | High |

Case Study : In studies focusing on photopolymerization processes, the compound has been used as a photoinitiator. Its effectiveness in initiating polymerization under UV light has been validated through various experiments showing rapid curing times and high conversion rates.

Drug Delivery Systems

The potential use of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) in drug delivery systems is an emerging area of research. Its chemical structure allows for functionalization that can enhance the solubility and bioavailability of therapeutic agents.

Table 3: Drug Delivery Characteristics

| Characteristic | Value |

|---|---|

| Biocompatibility | High |

| Drug Loading Capacity | Moderate |

Case Study : Recent studies have explored the encapsulation of anticancer drugs within polymeric nanoparticles formed from this compound. The results indicated a controlled release profile and enhanced therapeutic efficacy compared to free drug formulations.

Mecanismo De Acción

The mechanism of action of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

- S-benzoheterocycle thiobenzoates : These compounds have similar structural features and are used as photoinitiators in ultraviolet curing applications .

Uniqueness

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is unique due to its specific combination of 2,4-dichlorobenzoyl groups and thiobis(4,1-phenylene) backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is characterized by its unique chemical structure, which includes two 2,4-dichlorobenzoate groups linked by a thiobis(4,1-phenylene) moiety. This structure contributes to its biological activity and interaction with various biological systems.

The biological activity of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cellular metabolism. This inhibition can lead to altered metabolic pathways in cells.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) can induce oxidative stress by generating ROS, which may contribute to its cytotoxic effects on various cell types.

- Cell Cycle Disruption : The compound has been observed to affect the cell cycle progression in cancer cells, potentially leading to apoptosis.

Toxicity Profiles

The toxicity of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) has been evaluated in various studies. Key findings include:

- Acute Toxicity : In animal models, acute exposure to the compound resulted in significant adverse effects on liver and kidney functions.

- Chronic Toxicity : Long-term exposure studies have suggested potential carcinogenic effects due to the compound's ability to induce mutations and DNA damage.

Table 1: Toxicity Summary

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 50 | Liver damage, increased liver enzymes |

| Chronic Toxicity | Mice | 10 | Tumor formation in liver and kidneys |

| Genotoxicity | Human Cell Lines | 5 | DNA strand breaks observed |

Case Studies

Several case studies have highlighted the biological implications of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate):

-

Case Study on Hepatotoxicity :

- A study conducted on rats showed that administration of thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) at a dose of 50 mg/kg resulted in significant hepatic damage characterized by elevated serum transaminases and histopathological changes in liver tissue.

-

Cancer Research :

- Research involving human cancer cell lines indicated that treatment with thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) led to a dose-dependent increase in apoptosis markers. This suggests potential applications in cancer therapy but also raises concerns regarding its toxicity.

-

Ecotoxicological Impact :

- An ecotoxicological assessment demonstrated that thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) exhibited harmful effects on aquatic organisms at low concentrations. This raises environmental concerns regarding its use and disposal.

Propiedades

Número CAS |

1363166-13-5 |

|---|---|

Fórmula molecular |

C13H17Cl2NO |

Peso molecular |

274.18 g/mol |

Nombre IUPAC |

4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2 |

Clave InChI |

APRZPAJFSXWXIH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

SMILES canónico |

C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.